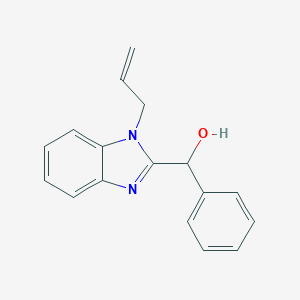
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol, also known as ABPM, is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields.
Scientific Research Applications
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied as a potential catalyst for various chemical reactions.
Mechanism of Action
The mechanism of action of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can inhibit the proliferation of cancer cells and the production of inflammatory mediators. In vivo studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that it can be synthesized in high yields with high purity, making it a useful building block for the synthesis of novel materials and compounds. Another advantage is that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have potential therapeutic applications in several diseases. However, one limitation of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for research on (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further studies are needed to evaluate the safety and efficacy of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol in vivo and in clinical trials.
Synthesis Methods
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-benzo[d]imidazole with allyl bromide and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol with high purity.
properties
CAS RN |
5660-43-5 |
|---|---|
Product Name |
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol |
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
InChI Key |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
solubility |
24.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



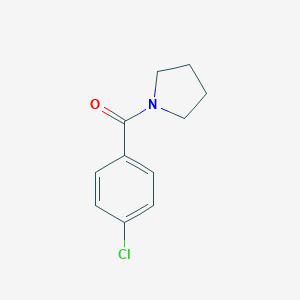
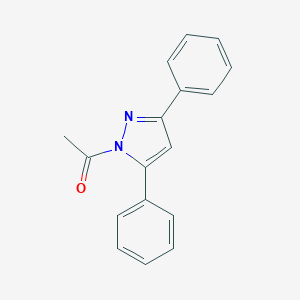
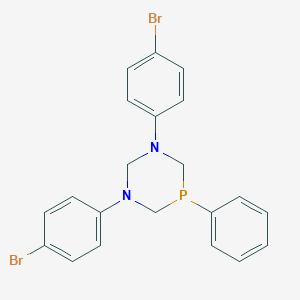
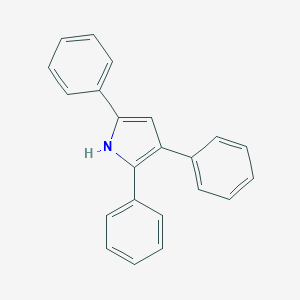
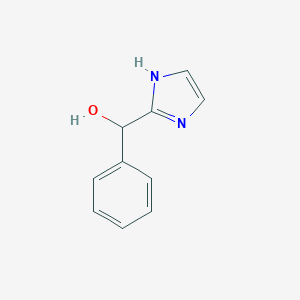
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
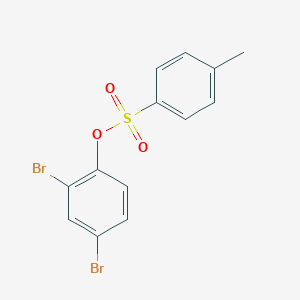
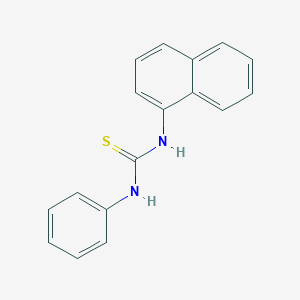
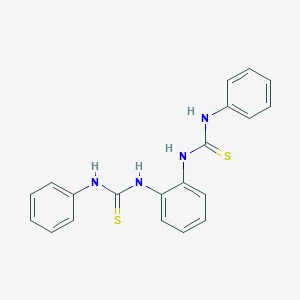
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)